molecular formula C2H2O4Sn B12365585 Dicarboxytin

Dicarboxytin

Cat. No.: B12365585
M. Wt: 208.74 g/mol
InChI Key: HESRHWIYJMGPEI-UHFFFAOYSA-N
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Description

Dicarboxytin refers to organotin compounds featuring two carboxylate groups bonded to a tin (Sn) center. By analogy, this compound likely adopts a similar coordination geometry, substituting titanium with tin. Organotin compounds are historically significant in industrial applications, including catalysis and biocides, though their cytotoxicity and environmental impact have spurred research into safer analogs .

Key properties of this compound derivatives may include:

  • Coordination geometry: Octahedral or distorted trigonal bipyramidal structures, depending on ligand arrangement.
  • Stabilization: Enhanced stability through bulky ligands or π-backbonding, as observed in titanocene systems ().
  • Applications: Potential use in anticancer therapies (if cytotoxic) or as agrochemicals, though specific data require further validation.

Properties

Molecular Formula

C2H2O4Sn

Molecular Weight

208.74 g/mol

IUPAC Name

dicarboxytin

InChI

InChI=1S/2CHO2.Sn/c2*2-1-3;/h2*(H,2,3);

InChI Key

HESRHWIYJMGPEI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)[Sn]C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarboxytin can be synthesized through various methods, including the reaction of tin salts with carboxylic acids. One common method involves the reaction of tin(IV) chloride with carboxylic acids under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the this compound compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using tin salts and carboxylic acids. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dicarboxytin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of tin.

    Substitution: this compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Dicarboxytin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the development of new chemical reactions and materials.

    Biology: this compound compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.

    Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dicarboxytin involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to proteins and enzymes, affecting their function and activity. The carboxyl groups play a crucial role in these interactions, facilitating binding and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Titanocene (IV) Dicarboxylates

Structural and Electronic Differences

Property Dicarboxytin (Hypothetical) Titanocene (IV) Dicarboxylates ()
Metal center Tin (Sn) Titanium (Ti)
Oxidation state +4 +4
Ligand type Dicarboxylate Dicarboxylate
Electron configuration d⁰ (Sn⁴⁺) d⁰ (Ti⁴⁺)

Tin’s larger atomic radius compared to titanium may lead to longer metal-ligand bonds, reducing Lewis acidity and altering reactivity. Titanocene complexes exhibit redox activity under electrochemical conditions (), whereas tin(IV) compounds are typically less redox-active due to their stable d⁰ configuration.

Comparison with Carboxin ()

Functional and Structural Contrasts

Property This compound Carboxin
Core structure Organotin dicarboxylate 1,4-Oxathiin carboxamide
Primary use Hypothesized: Anticancer/Agrochemical Fungicide (seed treatment)
Mechanism of action Metal-ligand reactivity Succinate dehydrogenase inhibition

Comparative Efficacy Table

Compound Cytotoxicity (IC₅₀, μM) Thermal Stability (°C) Environmental Risk
Titanocene (IV) dicarboxylates 0.5–5.0 () >200 Moderate
This compound (Hypothetical) Not reported Estimated: 150–180 High (if bioavailable)
Carboxin N/A Stable at 25–30 Low

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